

Technical Guide: 5-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-86-2)

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B033144

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Introduction

5-(Aminomethyl)-2-fluorobenzonitrile, registered under CAS number 368426-86-2, is a fluorinated aromatic amine derivative. Its chemical structure, featuring a reactive aminomethyl group, a cyano moiety, and a fluorine atom on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it an attractive starting material for drug discovery programs. This document provides a technical overview of its known properties, a plausible synthetic pathway, and its application as an intermediate, particularly in the development of therapeutic agents like thrombin inhibitors.

Physicochemical Properties

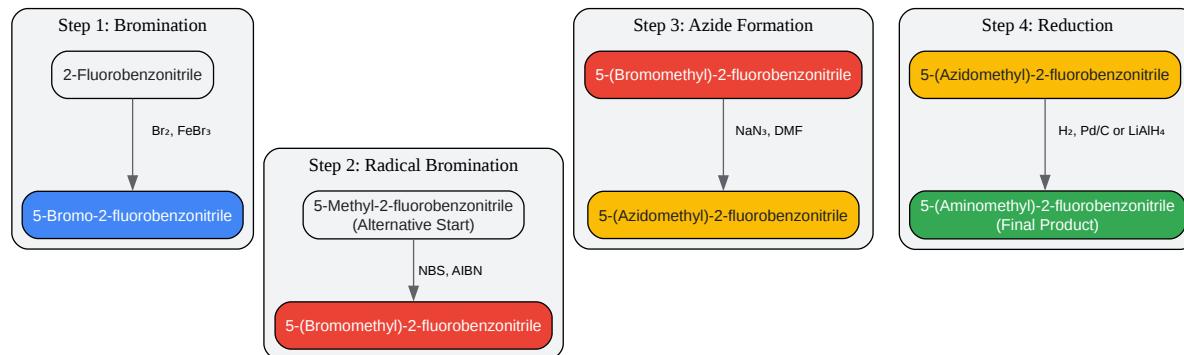
The key physicochemical properties of **5-(Aminomethyl)-2-fluorobenzonitrile** are summarized below. It is important to note that while several properties have been reported, an experimental melting point and specific solubility data are not consistently available in the literature. The compound typically appears as a colorless to off-white solid or solid-liquid mixture.

Property	Value	Source(s)
CAS Number	368426-86-2	[1]
Molecular Formula	C ₈ H ₇ FN ₂	
Molecular Weight	150.15 g/mol	
Exact Mass	150.059326 u	
Boiling Point	264.2 ± 25.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	114 °C	
Refractive Index	1.548	
pKa (Predicted)	8.51 ± 0.10	
Form	Solid / Solid-Liquid Mixture	
Melting Point	N/A	[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **5-(Aminomethyl)-2-fluorobenzonitrile** is not readily available. However, a logical and common synthetic route can be constructed from commercially available precursors, such as 5-bromo-2-fluorobenzonitrile. The following represents a plausible multi-step synthesis.

Proposed Synthetic Workflow

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Caption: Proposed synthesis of **5-(Aminomethyl)-2-fluorobenzonitrile**.

Methodology: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile (Precursor)

This protocol describes the radical bromination of 5-methyl-2-fluorobenzonitrile, a common method for introducing a bromomethyl group.

- Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl_4), add N-Bromosuccinimide (NBS, 1.1 eq).
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product, 5-(bromomethyl)-2-fluorobenzonitrile, can be further purified by column chromatography or recrystallization.

Methodology: Synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile (Final Product)

This protocol outlines the reduction of an azide intermediate, a reliable method for synthesizing primary amines.

- **Azide Formation:** Dissolve the precursor 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN_3 , 1.2 eq) and stir the mixture at room temperature until TLC analysis indicates complete conversion to 5-(azidomethyl)-2-fluorobenzonitrile.
- **Reduction Reaction Setup:** In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH_4 , 1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
- **Addition:** Cool the reducing agent suspension to 0 °C. Slowly add a solution of the 5-(azidomethyl)-2-fluorobenzonitrile intermediate in the same anhydrous solvent.
- **Reaction and Quenching:** Allow the reaction to warm to room temperature and stir until the azide is fully consumed. Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
- **Extraction and Purification:** Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, **5-(Aminomethyl)-2-fluorobenzonitrile**, can be purified by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected NMR and IR characteristics can be predicted based on its structure.

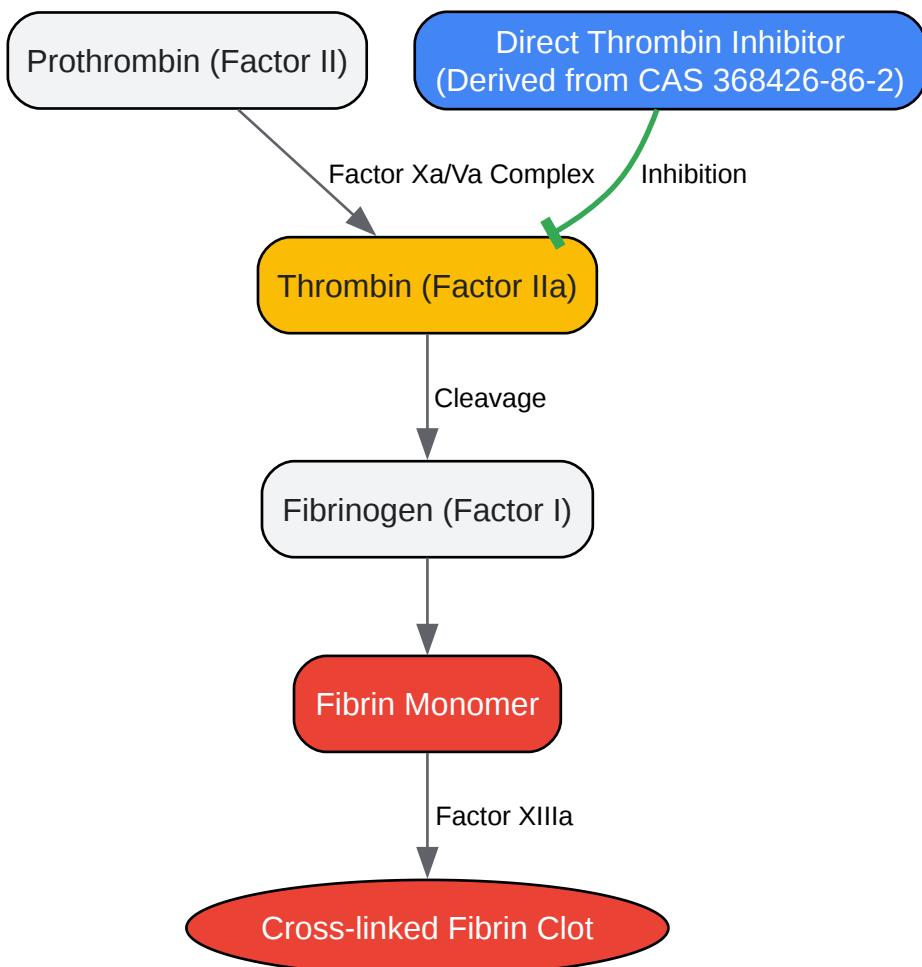
- ^1H NMR:
 - Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to fluorine-proton and proton-proton coupling.
 - Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet around δ 3.8-4.2 ppm.
 - Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, whose chemical shift can vary with concentration and solvent.
- ^{13}C NMR:
 - Aromatic Carbons (6C): Multiple signals between δ 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
 - Nitrile Carbon (-CN): A signal around δ 115-120 ppm.
 - Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.
- IR Spectroscopy:
 - N-H Stretch: A medium to weak absorption band (often two peaks for a primary amine) around 3300-3400 cm^{-1} .
 - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm^{-1} .
 - C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm^{-1} .
 - C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm^{-1} .

Biological Activity and Applications

The primary documented application of **5-(Aminomethyl)-2-fluorobenzonitrile** is as a key intermediate in the synthesis of direct thrombin inhibitors. Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade, the physiological process responsible for blood clot formation.

Role in Thrombin Inhibition

Thrombin's primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. It also activates other clotting factors, amplifying the coagulation response. Direct thrombin inhibitors are anticoagulant drugs that bind directly to the active site of thrombin, blocking its enzymatic activity and thereby preventing fibrin formation and clot propagation. **5-(Aminomethyl)-2-fluorobenzonitrile** provides a scaffold that can be elaborated into more complex molecules designed to fit into the active site of the thrombin enzyme.



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References

- 1. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
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